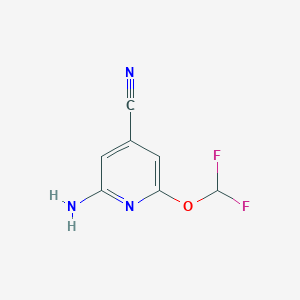
Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a methyl ester group at the 2-position of the pyrrole ring and a 3-chlorobenzyl group at the 5-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the pyrrole ring with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The 3-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Pyrrole-2-methanol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(3-bromobenzyl)-1H-pyrrole-2-carboxylate
- Methyl 5-(3-fluorobenzyl)-1H-pyrrole-2-carboxylate
- Methyl 5-(3-methylbenzyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the 3-chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C13H12ClNO2 |
|---|---|
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
methyl 5-[(3-chlorophenyl)methyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12ClNO2/c1-17-13(16)12-6-5-11(15-12)8-9-3-2-4-10(14)7-9/h2-7,15H,8H2,1H3 |
Clé InChI |
GJQUYMWPQJPDNI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(N1)CC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11788891.png)


![2-(2-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788921.png)






